Lysozyme chloride

Description

Propriétés

Numéro CAS |

9066-59-5 |

|---|---|

Formule moléculaire |

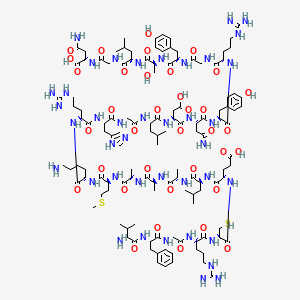

C125H196N40O36S2 |

Poids moléculaire |

2899.3 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1 |

Clé InChI |

JFXJPYIEDZSWNF-JWBGUOTLSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N |

Description physique |

White, odourless powder having a slightly sweet taste |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lysozyme Chloride on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysozyme chloride, a naturally occurring enzyme, is a critical component of the innate immune system in a wide array of organisms. Its potent bactericidal activity, particularly against Gram-positive bacteria, has positioned it as a subject of intense research and a promising candidate for various applications in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its antibacterial effects. It delves into the enzymatic and non-enzymatic pathways of action, presents quantitative data on its efficacy, details key experimental protocols for its study, and offers visual representations of the underlying molecular processes.

Introduction

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a ~14 kDa protein that plays a crucial role in host defense against bacterial infections.[1] Its primary mode of action involves the hydrolysis of the bacterial cell wall, leading to cell lysis and death. This activity is particularly pronounced against Gram-positive bacteria due to the unique structure of their cell envelope. This guide will explore the multifaceted mechanism of this compound's action, providing the technical details necessary for researchers and professionals in drug development.

The Gram-Positive Bacterial Cell Wall: The Primary Target

The efficacy of this compound against Gram-positive bacteria is intrinsically linked to the composition and architecture of their cell wall. Unlike Gram-negative bacteria, which possess a protective outer membrane, the cell wall of Gram-positive bacteria is characterized by a thick, exposed layer of peptidoglycan (also known as murein).[2][3] This peptidoglycan layer is a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide chains. This rigid structure is essential for maintaining the cell's shape and protecting it from osmotic stress. The accessibility of this peptidoglycan layer is a key determinant of lysozyme's potent bactericidal effect.

Core Mechanism of Action

The antibacterial activity of this compound against Gram-positive bacteria is a two-pronged attack involving both enzymatic and non-enzymatic mechanisms.

Enzymatic Mechanism: Peptidoglycan Hydrolysis

The canonical mechanism of lysozyme action is its enzymatic activity as a glycoside hydrolase.[4][5] Lysozyme catalyzes the hydrolysis of the β-(1→4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan backbone.[1][6] This cleavage disrupts the structural integrity of the cell wall, leading to the formation of pores and ultimately, cell lysis due to the high internal osmotic pressure.[6]

The active site of lysozyme contains two critical acidic residues, aspartic acid (Asp) and glutamic acid (Glu), which are essential for its catalytic activity.[6] The binding of the peptidoglycan substrate to the enzyme's active site cleft facilitates the hydrolytic cleavage of the glycosidic bond.

References

The Multifaceted Role of Lysozyme Chloride in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysozyme chloride, a naturally occurring enzyme, is a critical component of the innate immune system. This guide provides an in-depth examination of its functions, mechanisms of action, and immunomodulatory effects. It explores both the canonical enzymatic activity and the lesser-known non-enzymatic contributions to host defense. Furthermore, this document details the signaling pathways modulated by lysozyme and presents key quantitative data on its antimicrobial efficacy. Detailed experimental protocols for assessing lysozyme's functions are also provided to facilitate further research and development in this field.

Introduction to this compound

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a cornerstone of innate immunity, providing a first line of defense against invading pathogens.[1][2][3] The chloride salt form, this compound, is a stable and commonly utilized preparation in pharmaceutical and research settings.[4] Found in various bodily secretions such as tears, saliva, mucus, and breast milk, as well as in the granules of phagocytic cells like neutrophils and macrophages, lysozyme plays a pivotal role in maintaining homeostasis and protecting against microbial threats.[5][6][7] Its functions extend beyond direct antimicrobial action to include significant immunomodulatory and anti-inflammatory roles.[1][8][9]

Direct Antimicrobial Functions of this compound

Lysozyme's antimicrobial properties are multifaceted, involving both enzymatic and non-enzymatic mechanisms to neutralize a broad range of pathogens.

Enzymatic Activity: Peptidoglycan Hydrolysis

The most well-characterized function of lysozyme is its enzymatic activity as a glycoside hydrolase.[5] It catalyzes the hydrolysis of the β-(1,4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), the constituent sugars of peptidoglycan, a major component of bacterial cell walls.[6][7] This action is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[6][10] The degradation of this structural layer compromises the bacterial cell wall's integrity, leading to osmotic instability and cell lysis.[2][7]

Non-Enzymatic Antimicrobial Actions

Beyond its catalytic activity, lysozyme possesses non-enzymatic mechanisms that contribute to its antimicrobial effects.

-

Cationic Mechanism : C-type lysozymes are highly cationic proteins. This positive charge allows them to interact with and disrupt the negatively charged components of bacterial cell membranes, leading to pore formation, membrane depolarization, and leakage of cytoplasmic contents.[1][2] This mechanism can be effective even against bacteria that are resistant to the enzymatic action of lysozyme.[10]

-

Lectin-Like Properties : Lysozyme can bind to carbohydrate moieties on microbial surfaces in a manner similar to lectins. This binding can facilitate the opsonization and agglutination of pathogens, thereby promoting their recognition and clearance by phagocytic immune cells.[10]

Immunomodulatory Functions of this compound

Lysozyme is not merely a bactericidal agent; it actively modulates the host's immune response to infection and inflammation.[1][8]

Activation of Pattern Recognition Receptors

The degradation of bacterial peptidoglycan by lysozyme releases muramyl peptides, which are potent activators of pattern recognition receptors (PRRs) within the host.[10]

-

NOD-like Receptors (NLRs) : Peptidoglycan fragments generated by lysozyme are recognized by cytosolic nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2.[1][3][8] Activation of these receptors triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and antimicrobial peptides.[8]

-

Toll-like Receptors (TLRs) : The lysis of bacteria by lysozyme enhances the release of other pathogen-associated molecular patterns (PAMPs), such as lipoproteins and bacterial DNA. These PAMPs are recognized by Toll-like receptors, including TLR2 and TLR9, leading to the production of inflammatory cytokines like TNF-α and IL-6.[1] Lysozyme fibrils have also been shown to directly activate TLR2.

Regulation of Inflammatory Responses

Paradoxically, while lysozyme can initiate pro-inflammatory signaling, it is also crucial for the resolution of inflammation, particularly at mucosal sites.[1][2] It can modulate the activity of immune cells like macrophages and neutrophils and has been shown to suppress the production of certain inflammatory cytokines, including TNF-α, IL-1β, and IL-6, independently of its enzymatic activity.[9]

Signaling Pathways Modulated by this compound

Lysozyme's immunomodulatory effects are mediated through the activation of specific intracellular signaling pathways.

TLR2/NF-κB Signaling Pathway

Lysozyme-mediated degradation of bacteria releases components that can activate the TLR2 signaling pathway. This leads to the recruitment of adaptor proteins, activation of downstream kinases, and ultimately the activation of the NF-κB transcription factor, which drives the expression of pro-inflammatory genes.

NOD2 Signaling Pathway

Peptidoglycan fragments generated by lysozyme are internalized and recognized by the cytosolic sensor NOD2, leading to NF-κB activation.

Quantitative Data on this compound Activity

The antimicrobial efficacy of lysozyme can be quantified through various assays, with the Minimum Inhibitory Concentration (MIC) being a key parameter.

| Organism Type | Bacterial Species | Modified Lysozyme | MIC (mg/mL) | Reference |

| Gram-negative | Escherichia coli | Caffeic acid-modified | 0.5 | [11] |

| Gram-negative | Pseudomonas aeruginosa | Caffeic acid-modified | 0.5 | [11] |

| Gram-negative | Escherichia coli | p-coumaric acid-modified | 0.75 | [11] |

| Gram-negative | Pseudomonas aeruginosa | p-coumaric acid-modified | 0.75 | [11] |

| Gram-positive | Staphylococcus aureus | Caffeic acid-modified | 1.25 | [11] |

| Gram-positive | Bacillus subtilis | Caffeic acid-modified | 1.25 | [11] |

| Gram-positive | Staphylococcus aureus | p-coumaric acid-modified | 1.25 | [11] |

| Gram-positive | Bacillus subtilis | p-coumaric acid-modified | 1.25 | [11] |

Experimental Protocols

Turbidimetric Assay for Lysozyme Activity

This assay measures the decrease in turbidity of a bacterial suspension as a result of lysozyme-induced cell lysis.

Materials:

-

Spectrophotometer or microplate reader

-

Lyophilized Micrococcus lysodeikticus cells

-

Potassium phosphate buffer (50 mM, pH 6.24)

-

This compound solution (200-400 units/mL in cold buffer)

-

Cuvettes or microplate

Procedure:

-

Prepare a suspension of Micrococcus lysodeikticus in potassium phosphate buffer to an optical density (OD) of 0.6-0.7 at 450 nm.

-

Equilibrate the bacterial suspension and lysozyme solution to 25°C.

-

Add a defined volume of the lysozyme solution to the bacterial suspension and mix immediately.

-

Measure the decrease in absorbance at 450 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[12]

-

Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.[13]

-

One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute.

Cytokine Production Assay

This protocol outlines the measurement of cytokine production from immune cells stimulated with lysozyme-treated bacteria.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Bacterial culture (e.g., Staphylococcus aureus)

-

This compound solution

-

Cell culture medium and supplements

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Culture macrophages in 96-well plates until they reach the desired confluence.

-

Prepare a suspension of bacteria and treat with this compound for a specified time to induce lysis and release of PAMPs.

-

Add the lysozyme-treated bacterial suspension to the macrophage cultures. Include controls with untreated bacteria and medium alone.

-

Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Clinical Significance and Applications

This compound has been utilized in various clinical applications due to its antimicrobial, anti-inflammatory, and immunomodulatory properties. It has been prescribed for conditions such as chronic sinusitis, to control bleeding during minor surgery, and to aid in the expectoration of phlegm.[4] Additionally, it has been investigated for its potential antiviral effects against viruses such as herpes simplex, and in combination with other treatments for HIV.[4][14] The usual adult dosage for oral administration is 90 mg taken 2-3 times daily.[4]

Conclusion

This compound is a vital effector molecule of the innate immune system with a sophisticated and multifaceted mechanism of action. Its ability to not only directly eliminate pathogens but also to shape the subsequent immune response underscores its importance in host defense. A thorough understanding of its functions and the signaling pathways it modulates is crucial for the development of novel therapeutics that harness the beneficial properties of this natural antimicrobial agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the diverse roles of this compound in health and disease.

References

- 1. From bacterial killing to immune modulation: Recent insights into the functions of lysozyme | PLOS Pathogens [journals.plos.org]

- 2. From bacterial killing to immune modulation: Recent insights into the functions of lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpn.org [rjpn.org]

- 4. vinmec.com [vinmec.com]

- 5. The Multifunctional Role of Lysozyme in the Human Body and Immune System - Creative Enzymes [creative-enzymes.com]

- 6. What is Lysozyme Hydrochloride used for? [synapse.patsnap.com]

- 7. What is the mechanism of Lysozyme? [synapse.patsnap.com]

- 8. Recent Insights Into the Prognostic and Therapeutic Applications of Lysozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Lysozyme Mechanism of Action and Its Broad-Spectrum Applications - Creative Enzymes [creative-enzymes.com]

- 11. researchgate.net [researchgate.net]

- 12. ruby.fgcu.edu [ruby.fgcu.edu]

- 13. goldbio.com [goldbio.com]

- 14. Lysozyme – An Underexploited Molecule with High Therapeutic Potential but of Little Interest to the Pharmaceutical Industry [gavinpublishers.com]

The Discovery and Enduring Significance of Lysozyme Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovered serendipitously by Sir Alexander Fleming in 1921, lysozyme chloride stands as a pivotal molecule in the history of immunology and enzymology. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental methodologies related to lysozyme. It offers a comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and role in innate immunity.

The Discovery of Lysozyme: A Fortuitous Observation

The discovery of lysozyme is a classic example of a serendipitous scientific breakthrough. In November 1921, Sir Alexander Fleming, while suffering from a cold, allowed a drop of his nasal mucus to fall onto a culture plate of bacteria.[1] A few weeks later, he observed that the bacteria in the vicinity of the mucus had been dissolved.[1] This unexpected finding prompted him to investigate the antibacterial properties of various bodily fluids.

Fleming continued his research and demonstrated that a substance present in tears, saliva, and egg white possessed potent bacteriolytic activity.[2][3] He named this substance "lysozyme," a combination of the words "lysis" (to dissolve) and "enzyme."[4] His initial findings were published in 1922 in the Proceedings of the Royal Society B, marking the formal introduction of lysozyme to the scientific community.[4][5][6] Although Fleming is more widely recognized for his later discovery of penicillin in 1928, he considered his work on lysozyme to be his finest scientific contribution.[1]

Historical Significance

The discovery of lysozyme held profound historical significance for several reasons:

-

Pioneering the Concept of Innate Immunity: Lysozyme was one of the first demonstrations of a naturally occurring antimicrobial agent within the human body. Its discovery provided crucial early evidence for the existence of an innate immune system, a fundamental concept in immunology that describes the body's first line of defense against pathogens.

-

A Foundation for Enzymology: Lysozyme was the first enzyme to have its three-dimensional structure elucidated by X-ray crystallography, a landmark achievement by David C. Phillips and his team in 1965.[7] This breakthrough not only revealed the intricate atomic structure of an enzyme but also provided the first detailed insight into its mechanism of action, laying the groundwork for the field of structural biology.

-

A Precursor to Antibiotic Research: While not a potent antibiotic against most pathogenic bacteria, Fleming's work on lysozyme fostered his interest in antibacterial agents, which ultimately led to his monumental discovery of penicillin seven years later.[8]

Quantitative Data on Lysozyme

Lysozyme is ubiquitously present in various human bodily fluids, albeit at differing concentrations. Hen egg white is another particularly rich source of this enzyme.

| Biological Source | Lysozyme Concentration (µg/mL) | Reference(s) |

| Human Tears | Varies with age | [9] |

| Human Saliva | 2.2 - 72.9 | [10][11] |

| Human Nasal Mucus | Not specified | [1] |

| Human Milk | 3 - 3000 | [9] |

| (Colostrum: ~370) | [12] | |

| (Transitional Milk: ~270) | [12] | |

| (Mature Milk, days 57-84: ~890) | [12] | |

| (Quantified in 10 mothers: 29 - 96) | [13] | |

| Cervical Mucus | Decreased in chorioamnionitis | [14] |

| Hen Egg White | High concentration | [2] |

Table 1: Concentration of Lysozyme in Various Biological Sources. The concentration of lysozyme can vary significantly depending on the biological fluid, individual health status, and the assay method used.

Experimental Protocols

Fleming's Original Experiment for Lysozyme Discovery (Reconstructed from 1922 Paper)

This protocol is a reconstruction of the qualitative and semi-quantitative methods likely used by Alexander Fleming based on his 1922 publication.

Objective: To demonstrate the bacteriolytic activity of a substance present in human nasal mucus.

Materials:

-

Culture plates with nutrient agar

-

Bacterial culture (Fleming used Micrococcus lysodeikticus, now known as Micrococcus luteus)

-

Human nasal mucus from a subject with a cold

-

Incubator

Methodology:

-

Bacterial Culture Preparation: Aseptically streak a culture of Micrococcus luteus evenly across the surface of a nutrient agar plate to create a bacterial lawn.

-

Application of Nasal Mucus: Using a sterile loop or pipette, carefully place a small drop of nasal mucus onto the center of the inoculated agar plate.

-

Incubation: Incubate the plate at 37°C for 24-48 hours, or until bacterial growth is clearly visible.

-

Observation: Observe the plate for a zone of inhibition around the area where the nasal mucus was applied. A clear zone indicates the lysis of bacterial cells.

-

Further Investigations (as performed by Fleming):

-

Test other bodily fluids (tears, saliva) and substances (egg white) in the same manner to assess their bacteriolytic properties.

-

Perform serial dilutions of the active substance to determine the relative concentration of the lytic agent.

-

Modern Turbidimetric Assay for Lysozyme Activity

This protocol describes a common and quantitative method for measuring lysozyme activity.

Objective: To quantify the enzymatic activity of a lysozyme solution by measuring the rate of lysis of a bacterial cell suspension.

Materials:

-

Spectrophotometer capable of measuring absorbance at 450 nm

-

Cuvettes

-

Lysozyme solution of unknown concentration

-

Bacterial cell suspension (e.g., Micrococcus luteus at a concentration that gives an initial absorbance of 0.6-0.7 at 450 nm)

-

Phosphate buffer (pH 6.2)

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Micrococcus luteus cells in phosphate buffer.

-

Prepare serial dilutions of a standard lysozyme solution with known activity to generate a standard curve.

-

Dilute the unknown lysozyme sample in phosphate buffer.

-

-

Assay Procedure:

-

Pipette 2.9 mL of the bacterial cell suspension into a cuvette.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to a constant temperature (e.g., 25°C).

-

Record the initial absorbance at 450 nm (A_initial).

-

Add 0.1 mL of the lysozyme solution (either standard or unknown) to the cuvette and mix quickly.

-

Immediately start recording the absorbance at 450 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Plot the ΔA/min for the standard lysozyme solutions against their known concentrations to create a standard curve.

-

Use the standard curve to determine the concentration of the unknown lysozyme sample based on its ΔA/min.

-

Visualizing Key Processes

The Discovery Workflow of Lysozyme

Caption: A flowchart illustrating the key steps in Alexander Fleming's discovery of lysozyme.

Enzymatic Mechanism of Lysozyme

Caption: The enzymatic action of lysozyme on the peptidoglycan layer of bacterial cell walls.

Lysozyme's Role in Innate Immune Signaling (NOD-like Receptor Pathway)

Caption: Lysozyme-mediated degradation of bacterial peptidoglycan and subsequent activation of the NOD2 signaling pathway in a host cell.

Conclusion

The discovery of this compound by Sir Alexander Fleming was a seminal moment in the history of science. It not only unveiled a key component of our innate immune system but also paved the way for future discoveries in enzymology and antibiotic research. For contemporary researchers and drug development professionals, a thorough understanding of lysozyme's history, mechanism, and biological context remains crucial for the development of novel therapeutics and a deeper appreciation of the intricate host-pathogen interactions that govern health and disease.

References

- 1. Alexander Fleming | Biography, Education, Discovery, Nobel Prize, & Facts | Britannica [britannica.com]

- 2. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. LYSOZYME - the discovery of the Nobel Prize winner - Lysobact [lysobact.ba]

- 5. Alexander Fleming - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Enzyme - Wikipedia [en.wikipedia.org]

- 8. A Science Odyssey: People and Discoveries: Fleming discovers penicillin [pbs.org]

- 9. Characterization of Bioactive Recombinant Human Lysozyme Expressed in Milk of Cloned Transgenic Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors influencing measurement of human salivary lysozyme in lysoplate and turbidimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Changes in lactoferrin and lysozyme levels in human milk during the first twelve weeks of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural Association of Lysozyme and Casein Micelles in Human Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysozyme in cervical mucus of patients with chorioamnionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Chicken Egg White Lysozyme Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chicken egg white lysozyme chloride. Lysozyme, sourced from hen egg whites, is a well-characterized enzyme extensively utilized in pharmaceutical and biotechnology industries for its lytic activity against bacterial cell walls. This document collates essential quantitative data, details common experimental protocols, and presents visual workflows to facilitate its application in research and development.

Core Physicochemical Characteristics

Chicken egg white lysozyme is a single polypeptide chain consisting of 129 amino acid residues, cross-linked by four disulfide bridges.[1][2] Its chloride salt form is commonly used due to its stability and solubility in aqueous solutions. The fundamental properties of this enzyme are summarized below.

Table 1: Key Physicochemical Properties of Chicken Egg White this compound

| Property | Value | References |

| Molecular Weight | ~14.3 kDa | [3][4][5] |

| Isoelectric Point (pI) | 10.7 - 11.35 | [1][3] |

| Optimal pH for Lytic Activity | 6.0 - 9.2 | [1][6] |

| Optimal Temperature for Lytic Activity | 50 °C | [6] |

| Extinction Coefficient (ε) at 280 nm | 2.64 (for a 1% solution) | [7] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various formulations and for crystallization studies. It is influenced by factors such as temperature, pH, and the concentration of salts like sodium chloride.

Table 2: Solubility of Tetragonal Chicken Egg White Lysozyme in Sodium Chloride Solutions

| Temperature (°C) | pH | NaCl Concentration (% w/v) | Solubility (mg/mL) |

| 1.6 - 30.7 | 4.0 - 5.4 | 1 - 7 | Varies; increases with increasing temperature and decreasing salt concentration.[7][8][9] |

Note: The precise solubility is highly dependent on the specific combination of these parameters. For detailed solubility data under specific conditions, refer to the cited literature.

Enzymatic Activity and Stability

Lysozyme catalyzes the hydrolysis of the β-1,4-glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan of bacterial cell walls, leading to cell lysis.[1] Its activity is robust under a range of conditions, though it can be influenced by pH, ionic strength, and the presence of other substances.

-

Optimal Conditions : The optimal pH for lysozyme activity is generally in the range of 6.0 to 9.2.[1][6] The optimal temperature has been reported to be around 50°C.[6]

-

Stability : Lysozyme exhibits high thermal stability, particularly in acidic solutions, where it can withstand heating at 100°C for short durations.[3] Its activity is relatively stable at pH 7 and ionic strengths below 0.10 during prolonged storage.[10] However, activity can be diminished at higher pH (e.g., pH 9) and higher ionic strengths (>0.14).[10]

-

Inhibitors : The enzymatic activity of lysozyme can be inhibited by surface-active agents like sodium dodecyl sulfate (SDS), alcohols, and fatty acids.[1][11]

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental procedures. Below are detailed methodologies for key assays and analytical techniques.

Lysozyme Activity Assay (Turbidimetric Method)

This is the most common method to determine the enzymatic activity of lysozyme.

Principle : The lytic activity of lysozyme on a suspension of Micrococcus lysodeikticus cells results in a decrease in turbidity, which is measured as a change in absorbance over time using a spectrophotometer.[11][12][13]

Reagents :

-

Buffer : 50 mM Potassium Phosphate Buffer, pH 6.24 at 25°C.[14]

-

Substrate Suspension : A suspension of 0.15 mg/mL lyophilized Micrococcus lysodeikticus cells in the buffer. The absorbance at 450 nm should be between 0.6 and 0.7.[14]

-

Enzyme Solution : A solution of lysozyme in cold buffer, diluted to a concentration that produces a linear decrease in absorbance of 0.015-0.040 ΔA₄₅₀/minute.[15]

Procedure :

-

Set a spectrophotometer to 450 nm and equilibrate the cell holder to 25°C.[11][15]

-

Pipette 2.5 mL of the substrate suspension into a cuvette and incubate for 4-5 minutes to allow for temperature equilibration.[11][14]

-

To initiate the reaction, add 0.1 mL of the diluted enzyme solution to the cuvette, mix immediately by inversion, and start recording the absorbance at 450 nm.[11][14]

-

Record the decrease in absorbance for at least 5 minutes, ensuring to capture the initial linear portion of the curve.[14][15]

-

Calculate the rate of change in absorbance per minute (ΔA₄₅₀/min).

Unit Definition : One unit of lysozyme is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute at pH 6.24 and 25°C.[2][14]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to determine the purity and apparent molecular weight of lysozyme.

Principle : Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. The proteins are then separated by electrophoresis through a polyacrylamide gel matrix based on their molecular weight.

Protocol Outline :

-

Sample Preparation : Mix the lysozyme sample with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the sample at 95-100°C for 5 minutes to ensure complete denaturation and reduction.[16][17]

-

Gel Electrophoresis : Load the prepared sample and molecular weight markers onto a polyacrylamide gel (typically 12-15%). Apply an electric field to separate the proteins.

-

Staining : After electrophoresis, visualize the protein bands by staining the gel with a dye such as Coomassie Brilliant Blue or a silver stain.[18]

-

Analysis : Determine the purity of the lysozyme by the presence of a single major band and estimate its molecular weight by comparing its migration to that of the molecular weight standards. A single band should be observed at approximately 14.3 kDa.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and analysis of lysozyme.

-

Reverse-Phase HPLC (RP-HPLC) : This is a common method for assessing the purity of lysozyme.[19][20]

-

Principle : Lysozyme is separated based on its hydrophobic interactions with a nonpolar stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the protein.[12][19]

-

Typical Conditions : A C8 or C18 column is often used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. Detection is typically performed by monitoring UV absorbance at 280 nm.[19]

-

-

Size-Exclusion Chromatography (SEC) : SEC is used to analyze protein aggregation and for purification based on size.[21][22]

-

Principle : Molecules are separated based on their hydrodynamic radius as they pass through a column packed with porous beads. Larger molecules elute first, while smaller molecules that can enter the pores elute later.

-

Application : SEC can be used to refold denatured lysozyme and to study its self-association and aggregation tendencies.[21][22][23]

-

-

Ion-Exchange Chromatography (IEX) : Due to its high isoelectric point, cation-exchange chromatography is a very effective method for purifying lysozyme from egg white.[24][25][26]

-

Principle : At a pH below its pI, lysozyme is positively charged and will bind to a negatively charged cation-exchange resin. Other egg white proteins, which are mostly anionic at neutral pH, will not bind and can be washed away. Lysozyme is then eluted by increasing the salt concentration or pH.

-

Visualizing Methodologies

Graphical representations of experimental workflows can aid in understanding the logical sequence of steps.

Caption: A typical workflow for the purification and characterization of chicken egg white lysozyme.

Caption: Workflow for the turbidimetric assay of lysozyme activity.

Caption: Simplified signaling pathway of lysozyme's enzymatic action on bacterial cell walls.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Functional Properties and Extraction Techniques of Chicken Egg White Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysozyme from chicken egg white, 12650-88-3, Sigma-Aldrich [sigmaaldrich.com]

- 5. NB-64-20845-1g | Lysozyme from chicken egg white [12650-88-3] Clinisciences [clinisciences.com]

- 6. Purification and characterization of lysozyme from Chinese Lueyang black-bone Silky fowl egg white - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. Stability of Egg White Lysozyme in Combination with Other Antimicrobial Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wcmo.edu [wcmo.edu]

- 12. Turbidimetric and HPLC assays for the determination of formulated lysozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

- 14. Enzymatic Assay of Lysozyme (EC 3.2.1.17) [sigmaaldrich.com]

- 15. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. neb.com [neb.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. ruby.fgcu.edu [ruby.fgcu.edu]

- 19. Establishment of a HPLC Method of Purity for Lysozyme [journal11.magtechjournal.com]

- 20. tsijournals.com [tsijournals.com]

- 21. Lysozyme refolding at high concentration by dilution and size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ntrs.nasa.gov [ntrs.nasa.gov]

- 23. researchgate.net [researchgate.net]

- 24. Purification process for the preparation and characterizations of hen egg white ovalbumin, lysozyme, ovotransferrin, and ovomucoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Purification and Characterization of Recombinant Human Lysozyme from Eggs of Transgenic Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [Separation and purification of lysozyme from egg white by high performance cation-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

lysozyme chloride CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lysozyme chloride, covering its fundamental chemical properties, mechanism of action, and practical applications in research and development.

Core Chemical Identification

This compound is the hydrochloride salt of lysozyme, a naturally occurring enzyme.

| Identifier | Value |

| CAS Number | 9066-59-5[1][2][3][4][5] |

| Synonyms | Lysozyme hydrochloride, Muramidase hydrochloride[2][3] |

Chemical Structure

Lysozyme is a single polypeptide chain enzyme, typically consisting of 129 amino acids[6][7][8][9]. Its structure is globular and compact, characterized by a deep active site cleft that binds to its substrate. The three-dimensional crystallographic structures of lysozyme have been extensively studied and are available in the Protein Data Bank (PDB) under various accession codes, including 4B4I, 5MJJ, 5K2R, and 8GMV[6][7][8][9]. The enzyme's structure is crucial for its catalytic activity, which involves the hydrolysis of peptidoglycan, a major component of bacterial cell walls[10].

Quantitative Data

Physicochemical and Biochemical Properties

| Property | Value |

| Molecular Weight | Approximately 14.4 kDa[11] |

| Isoelectric Point (pI) | 10.5 - 11.35[10][11] |

| Optimal pH Range | 6.0 - 7.0[12] |

| Optimal Temperature | Up to 60°C[12] |

| Stability | Stable in acidic solutions (pH 4-5) for several weeks when refrigerated. Dry powder is stable for years at 2-8°C[12]. |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentrations (MIC) of natural and chemically modified lysozyme against various bacteria.

| Organism | Lysozyme Type | MIC (mg/mL) |

| Escherichia coli | Natural | 1.50 |

| Caffeic acid modified | 0.50 | |

| p-coumaric acid modified | 0.75 | |

| Pseudomonas aeruginosa | Natural | 1.50 |

| Caffeic acid modified | 0.50 | |

| p-coumaric acid modified | 0.75 | |

| Staphylococcus aureus | Natural | 0.75 |

| Caffeic acid modified | > 1.00 | |

| p-coumaric acid modified | > 1.00 | |

| Bacillus subtilis | Natural | 0.75 |

| Caffeic acid modified | > 1.00 | |

| p-coumaric acid modified | > 1.00 | |

| Staphylococcus aureus ATCC 25923 | Isolate (native) | 6 |

| Heat-modified (60°C, 75°C, 90°C) | 3 | |

| Bacillus cereus ATCC 10876 | Isolate (native) | 6 |

| Heat-modified (90°C) | 3 | |

| Escherichia coli ATCC 25922 | Isolate (native) | > 6 |

| Heat-modified (60°C, 75°C, 90°C) | 6 | |

| Salmonella Typhimurium ATCC 14028 | Isolate (native) | > 6 |

| Heat-modified (60°C, 75°C, 90°C) | 6 |

Experimental Protocols

Lysozyme Activity Assay (Turbidimetric Method)

This protocol is a standard method for determining the enzymatic activity of lysozyme by measuring the rate of lysis of Micrococcus lysodeikticus cells.

Materials:

-

0.1 M Potassium phosphate buffer, pH 7.0

-

Micrococcus lysodeikticus cells (lyophilized)

-

Lysozyme sample

-

Spectrophotometer set to 450 nm and 25°C

Procedure:

-

Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus cells at a concentration of 9 mg in 25 ml of 0.1 M potassium phosphate buffer, pH 7.0[3]. The absorbance at 450 nm should be between 0.6 and 0.7[1].

-

Enzyme Preparation: Dissolve the lysozyme sample in cold reagent-grade water to a concentration of 1 mg/ml. Just before the assay, dilute the stock solution to a concentration of 150-500 units/ml[3].

-

Assay: a. Pipette 2.9 ml of the Micrococcus lysodeikticus cell suspension into a cuvette and incubate at 25°C for 4-5 minutes to allow for temperature equilibration[3]. b. Add 0.1 ml of the diluted lysozyme solution to the cuvette and mix by inversion[1][3]. c. Immediately record the decrease in absorbance at 450 nm for 5 minutes.

-

Calculation: Determine the change in absorbance per minute (ΔA450/min) from the initial linear portion of the curve. One unit of lysozyme activity is defined as a decrease in turbidity of 0.001 per minute[3].

Bacterial Cell Lysis Protocol for Protein Extraction

This protocol outlines the use of lysozyme for the gentle lysis of E. coli cells to extract intracellular proteins.

Materials:

-

E. coli cell pellet

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl

-

Lysozyme solution (10 mg/ml in 10 mM Tris-HCl, pH 8.0, freshly prepared)

-

DNase I (optional)

-

Protease inhibitors

Procedure:

-

Cell Resuspension: Resuspend the pelleted E. coli cells in ice-cold Lysis Buffer. Add protease inhibitors to the buffer to prevent protein degradation.

-

Lysozyme Treatment: Add the freshly prepared lysozyme solution to the cell suspension. The final concentration of lysozyme can be optimized, but a common starting point is 1 mg/ml.

-

Incubation: Incubate the mixture on ice for 30 minutes with occasional gentle mixing.

-

(Optional) DNase Treatment: If the lysate becomes viscous due to the release of DNA, add DNase I to a final concentration of 5-10 µg/ml and incubate on ice for an additional 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

Signaling Pathways and Mechanisms of Action

Bactericidal Mechanism

Lysozyme's primary bactericidal activity is through its enzymatic degradation of the peptidoglycan layer of bacterial cell walls, particularly in Gram-positive bacteria[10]. This action compromises the structural integrity of the cell wall, leading to osmotic lysis and cell death.

Caption: Bactericidal mechanism of this compound.

Innate Immune System Activation

The degradation of peptidoglycan by lysozyme releases muropeptides, which are recognized by pattern recognition receptors (PRRs) of the innate immune system, such as NOD1 and NOD2. This recognition triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and other immune responses.

Caption: Lysozyme-mediated activation of innate immunity.

Anti-inflammatory Signaling

Beyond its bactericidal role, lysozyme exhibits anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. One of the proposed mechanisms is the inhibition of the c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK signaling cascade that is involved in the inflammatory response[15][16].

Caption: Anti-inflammatory action of this compound.

Experimental Workflow: Lysozyme Activity Assay

The following diagram illustrates the logical flow of a typical turbidimetric lysozyme activity assay.

References

- 1. 溶菌酶的酶学测定(EC 3.2.1.17) [sigmaaldrich.com]

- 2. goldbio.com [goldbio.com]

- 3. Lysozyme - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. ruby.fgcu.edu [ruby.fgcu.edu]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Lysozyme - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. Study on Antibacterial Activity and Structure of Chemically Modified Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scitepress.org [scitepress.org]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory effect of lysozyme from hen egg white on mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

biological role of lysozyme chloride in tears and saliva

An In-depth Technical Guide on the Biological Role of Lysozyme Chloride in Tears and Saliva

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, an essential component of the innate immune system, is a cationic glycoside hydrolase abundant in mucosal secretions such as tears and saliva.[1][2] Its primary and most well-understood biological role is its antimicrobial activity, executed through both enzymatic and non-enzymatic mechanisms.[3][4] Enzymatically, it catalyzes the hydrolysis of β-(1-4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls, leading to osmotic lysis, particularly in Gram-positive bacteria.[1][4][5] Non-enzymatic bactericidal action is also attributed to its cationic nature, which can disrupt bacterial membrane integrity.[3][6] Beyond direct microbial killing, lysozyme functions as an immunomodulator, where its degradation of bacteria releases pathogen-associated molecular patterns (PAMPs) that trigger host immune responses.[3] This whitepaper provides a comprehensive overview of the multifaceted roles of lysozyme in tears and saliva, details key quantitative data, outlines established experimental protocols for its study, and visualizes its mechanisms of action and related cellular pathways.

Introduction

First discovered by Alexander Fleming, lysozyme (EC 3.2.1.17), or muramidase, is a cornerstone of innate immunity at mucosal surfaces.[7] In humans, this ~14.3 kDa protein is encoded by the LYZ gene and is particularly concentrated in tears, saliva, and mucus.[7] Secreted by the lacrimal glands in the eye and salivary glands in the oral cavity, it provides a critical first line of defense against invading pathogens.[7][8][9] Its stability over a range of pH (6-9) and thermal stability contribute to its effectiveness in these dynamic environments. This guide delves into the technical aspects of this compound's function, quantification, and experimental analysis, providing a resource for researchers in immunology and drug development.

Core Biological Roles of Lysozyme

Lysozyme's function is multifaceted, encompassing direct antimicrobial action and modulation of the host immune response.

Enzymatic Mechanism of Action: Peptidoglycan Hydrolysis

The canonical function of lysozyme is its muramidase activity. It acts as a glycoside hydrolase, specifically targeting the β-(1-4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG), the repeating disaccharide units that form the backbone of peptidoglycan.[1][5][10] Peptidoglycan is an essential structural component of the bacterial cell wall, providing rigidity and protection against osmotic stress.[4]

The enzymatic cleavage of this bond compromises the structural integrity of the cell wall, leading to the loss of shape and inability to withstand internal turgor pressure, ultimately resulting in bacterial cell lysis and death.[4] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[4][11] Gram-negative bacteria are generally more resistant due to their outer membrane, which contains lipopolysaccharides (LPS) that hinder lysozyme's access to the thinner peptidoglycan layer beneath it.[4]

Non-Enzymatic Antimicrobial Activity

Increasing evidence highlights lysozyme's ability to kill microbes independently of its catalytic activity.[3][4] This non-enzymatic action stems from its highly cationic nature.[3]

-

Membrane Disruption: Cationic regions of the lysozyme molecule can interact with negatively charged components of bacterial membranes, such as teichoic acids in Gram-positive bacteria or the outer membrane of Gram-negative bacteria. This interaction can lead to membrane depolarization, pore formation, and leakage of cellular contents.[11]

-

Agglutination: Lysozyme can bind to microbial surfaces, causing bacteria to aggregate or agglutinate. This action may facilitate their clearance by other components of the immune system, such as phagocytes.[11]

-

Inhibition of Biofilm Formation: In the oral cavity, lysozyme can inhibit the formation of biofilms by certain bacteria, such as Candida albicans, at low concentrations.[1]

Notably, even heat-denatured lysozyme, which has lost its enzymatic function, can retain or even enhance its bactericidal activity against certain bacteria, underscoring the importance of this non-catalytic mechanism.[4]

Role in Innate Immunity and Immunomodulation

Beyond its direct antimicrobial effects, lysozyme is a key modulator of the host immune response.[3]

-

Release of PAMPs: By breaking down bacterial cell walls, lysozyme releases soluble fragments of peptidoglycan (muropeptides).[11] These fragments act as Pathogen-Associated Molecular Patterns (PAMPs).

-

Activation of Pattern Recognition Receptors (PRRs): Host immune cells, such as macrophages and epithelial cells, recognize these PAMPs using Pattern Recognition Receptors (PRRs) like Toll-like receptor 2 (TLR2) and NOD-like receptors (NLRs).

-

Initiation of Inflammatory Cascade: This recognition event triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB. This, in turn, results in the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines, which recruit other immune cells to the site of infection.[3]

Paradoxically, while it can initiate inflammation, lysozyme is also important for the resolution of inflammation at mucosal sites, highlighting its complex regulatory role.[3]

Quantitative Data: Lysozyme in Tears and Saliva

The concentration of lysozyme in tears and saliva can vary based on age, health status, and collection method (stimulated vs. unstimulated saliva).

Table 1: Concentration of Lysozyme in Human Tears

| Age Group | Mean Lysozyme Concentration (mg/mL) | Method | Source(s) |

|---|---|---|---|

| Children | ~1.7 | Radial Diffusion Assay | [8][12] |

| Young Adults | ~1.95 | Radial Diffusion Assay | [8][12] |

| Adults (up to 60 years) | ~2.13 | Radial Diffusion Assay | [8][12] |

| Adults (10-60 years) | 1.57 (Logarithmic Mean) | Immunoturbidimetric | [13] |

| Elderly (>60 years) | ~1.76 | Radial Diffusion Assay | [8][12] |

| Elderly (>60 years) | 0.65 - 2.90 (Reference Range) | Immunoturbidimetric |[13] |

Note: Lysozyme concentration in tears constitutes 20-40% of the total protein content.[9][14] Levels tend to increase with age up to about 40-45 years and then decline.[15]

Table 2: Concentration of Lysozyme in Human Saliva

| Saliva Type | Mean Lysozyme Concentration (µg/mL) | Method | Notes | Source(s) |

|---|---|---|---|---|

| Centrifuged Saliva | 2.2 | Turbidimetric Assay | Baseline measurement | [7] |

| Centrifuged Saliva | 5.9 | Lysoplate Assay | Baseline measurement | [7] |

| Salt-Treated, Centrifuged | 17.3 | Turbidimetric Assay | Salt addition increases activity | [7] |

| Salt-Treated, Centrifuged | 72.9 | Lysoplate Assay | Salt addition increases activity | [7] |

| HIV-positive patients | 35.08 | Radial Immunodiffusion | Higher than controls | [16] |

| Healthy Controls | 21.3 | Radial Immunodiffusion | |[16] |

Note: Saliva contains inhibitors and lysozyme can bind to other components, affecting measured activity. Sample preparation, such as the addition of salts, can significantly increase the detectable concentration.[7]

Key Experimental Protocols

Standardized methodologies are crucial for the accurate quantification and characterization of lysozyme.

Protocol 1: Turbidimetric Assay for Lysozyme Activity

This assay measures the rate of lysis of a suspension of lysozyme-sensitive bacteria, typically Micrococcus lysodeikticus (also known as Micrococcus luteus), by monitoring the decrease in turbidity (optical density) over time.[4]

Materials:

-

Spectrophotometer or 96-well plate reader capable of kinetic readings at 450 nm.

-

Lyophilized Micrococcus lysodeikticus cells (e.g., Sigma-Aldrich M3770).

-

Potassium Phosphate Buffer (50-66 mM, pH 6.2).

-

Lysozyme standard (e.g., Hen Egg White Lysozyme - HEWL).

-

Test samples (e.g., saliva supernatant, purified tear proteins).

-

Cuvettes or flat-bottomed 96-well plates.

Procedure:

-

Preparation of Substrate Suspension: Prepare a 0.15-0.3 mg/mL suspension of M. lysodeikticus in Potassium Phosphate Buffer. Vortex vigorously to ensure uniform suspension. The initial absorbance at 450 nm (A450) should be between 0.6 and 0.7.

-

Standard Curve Preparation: Prepare a series of dilutions of a known lysozyme standard in the assay buffer.

-

Assay Setup (96-well plate format):

-

Kinetic Measurement: Immediately place the plate in the reader, which has been pre-set to 25°C or 37°C.[2] Measure the decrease in A450 every 30-60 seconds for 5-10 minutes.[17]

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA450/min) for the maximum linear portion of the curve for each well.

-

Subtract the rate of the blank from the rates of the standards and samples.

-

Plot a standard curve of ΔA450/min versus lysozyme concentration.

-

Determine the lysozyme activity in the unknown samples by interpolating their ΔA450/min values from the standard curve. One unit is often defined as a decrease in A450 of 0.001 per minute.

-

Protocol 2: Radial Immunodiffusion (RID) for Lysozyme Quantification

The RID technique, or Mancini method, quantifies an antigen (lysozyme) by measuring the diameter of the precipitin ring formed when it diffuses through an agarose gel containing a uniform concentration of its corresponding antibody.[19]

Materials:

-

Agarose.

-

Assay Buffer (e.g., PBS).

-

Antiserum to human lysozyme.

-

Glass plates or pre-made RID plates.

-

Gel punch.

-

Lysozyme standard of known concentration.

-

Test samples.

-

Moist chamber.

Procedure:

-

Gel Preparation:

-

Well Preparation: Cut uniform, circular wells into the solidified agarose gel using a gel punch.[20]

-

Sample Loading:

-

Incubation: Place the plate in a moist chamber and incubate at room temperature or 37°C for 24-48 hours to allow for diffusion and precipitin ring formation.[9][20]

-

Measurement and Analysis:

-

Measure the diameter of the precipitin ring for each well.

-

Plot a standard curve of the ring diameter squared (d²) versus the concentration of the lysozyme standards.

-

Determine the concentration of lysozyme in the test samples by interpolating their d² values on the standard curve.[19]

-

Molecular Interactions and Signaling Pathways

Lysozyme does not act in isolation. Its function is often synergistic with other antimicrobial proteins present in tears and saliva, such as lactoferrin and secretory IgA.[22] For instance, lactoferrin can chelate iron, which is essential for bacterial growth, and also disrupt the outer membrane of Gram-negative bacteria, potentially increasing their susceptibility to lysozyme.

The immunomodulatory role of lysozyme is critical for initiating a localized inflammatory response to clear infections. The degradation of bacterial peptidoglycan provides the molecular signals that are recognized by the host's innate immune system.

Applications in Research and Drug Development

The robust antimicrobial and immunomodulatory properties of this compound make it a subject of significant interest in research and development.

-

Biomarker of Disease: Altered levels of lysozyme in tears and saliva are associated with various conditions. For example, decreased tear lysozyme is a diagnostic marker for Sjögren's syndrome, reflecting lacrimal gland destruction.[23][24]

-

Alternative to Antibiotics: With the rise of antibiotic resistance, lysozyme is being explored as a natural antimicrobial agent in pharmaceuticals and food preservation.[1][4] Modifications to lysozyme to enhance its activity against Gram-negative bacteria are an active area of research.

-

Drug Delivery: The cationic nature of lysozyme allows it to be used as a carrier for other drugs, potentially for targeted delivery.[25]

-

Anti-inflammatory and Anti-cancer Research: Emerging studies are investigating the anti-inflammatory and even anti-cancer activities of lysozyme, potentially linked to its immunomodulatory functions.[25][26]

Conclusion

This compound is far more than a simple bacteriolytic enzyme. It is a sophisticated and integral component of the mucosal innate immune system in tears and saliva. Its dual-action antimicrobial capabilities—both enzymatic and non-enzymatic—provide broad protection against potential pathogens. Furthermore, its role as a sentinel molecule that initiates inflammatory signaling upon bacterial degradation highlights its central function in orchestrating local immune responses. A thorough understanding of its quantitative presence, functional activity, and molecular interactions, facilitated by the robust experimental protocols detailed herein, is essential for leveraging its potential in diagnostics, therapeutics, and drug development.

References

- 1. Simple and rapid procedure for the selective removal of lysozyme from human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of lysozyme activity by a fluorescence technique in comparison with the classical turbidity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ELABORATION OF A METHOD OF LYSOZYME PURIFICATION FROM HUMAN SALIVA | Semantic Scholar [semanticscholar.org]

- 4. goldbio.com [goldbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Gene Expression in Human Accessory Lacrimal Glands of Wolfring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors influencing measurement of human salivary lysozyme in lysoplate and turbidimetric assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kjcls.org [kjcls.org]

- 9. iitg.ac.in [iitg.ac.in]

- 10. Quantitative tear lysozyme assay in units of activity per microlitre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple and rapid procedure for the selective removal of lysozyme from human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ruby.fgcu.edu [ruby.fgcu.edu]

- 13. Lysozyme concentration in tears--assessment of reference values in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biological variations of lysozyme concentration in the tear fluids of healthy persons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysozyme distribution in human lacrimal glands and other ocular adnexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tiarisbiosciences.com [tiarisbiosciences.com]

- 18. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 21. bioted.es [bioted.es]

- 22. Frontiers | Tear Lactoferrin and Lysozyme as Clinically Relevant Biomarkers of Mucosal Immune Competence [frontiersin.org]

- 23. Tear lysozyme activity in frozen Schirmer strips and salivary gland biopsy as parameters of lacrimal gland function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Innate immunity: A new way out for lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysozyme Chloride: Enzymatic Activity and Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme chloride, also known as muramidase, is a glycoside hydrolase that plays a crucial role in the innate immune system of a wide range of organisms.[1][2][3] It functions by catalyzing the hydrolysis of specific glycosidic bonds within the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death.[1][4][5] This enzymatic activity also extends to the hydrolysis of chitin, a structural polysaccharide found in fungi and the exoskeletons of arthropods.[6][7] This guide provides a comprehensive overview of the enzymatic activity and substrate specificity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers and professionals in drug development and related fields.

Enzymatic Activity

The enzymatic activity of lysozyme is influenced by several factors, including pH, ionic strength, and temperature. The optimal conditions for lysozyme activity can vary depending on the substrate and the specific type of lysozyme (e.g., hen egg white lysozyme, human lysozyme).[8][9]

Quantitative Data on Enzymatic Activity

The following tables summarize key quantitative parameters related to the enzymatic activity of this compound.

| Parameter | Value | Substrate/Conditions | Source |

| Optimal pH | 6.0 - 9.0 | Broad range for general activity.[10] | Sigma-Aldrich |

| 6.2 | Maximal activity over a wider range of ionic strengths (0.02–0.100 M).[10] | Sigma-Aldrich | |

| 9.2 | Maximal activity over a narrower range of ionic strengths (0.01–0.06 M).[10] | Jensen and Kleppe, 1972[9] | |

| 6.6 | Optimal for visible lysis of Micrococcus lysodeikticus.[11] | Smolelis and Hartsell, 1952 | |

| Michaelis-Menten Constant (Km) | 45 µg/ml | Partially deacetylated chitin.[6] | Aiba, 1992 |

| 4.8 mM | Micrococcus lysodeikticus cell wall (free lysozyme).[12] | Al-Adhami et al., 2017 | |

| 5.6 mM | Micrococcus lysodeikticus cell wall (conjugated lysozyme).[12] | Al-Adhami et al., 2017 | |

| Turnover Number (kcat) | Data not consistently available in initial search results | ||

| Specific Activity | ≥40,000 units/mg protein | One unit produces a change in A450 of 0.001 per minute at pH 6.24 and 25 °C with Micrococcus lysodeikticus suspension.[10] | Sigma-Aldrich |

Table 1: Key Enzymatic Parameters of this compound.

| Condition | Effect on Activity | Details | Source |

| Ionic Strength | Activity is dependent on ionic strength.[13][14] | At pH 6.2, maximal activity is observed at ionic strengths of 0.02–0.100 M. At pH 9.2, the optimal range is 0.01–0.06 M.[10] | Sigma-Aldrich, Davies et al., 1969 |

| Temperature | Activity is temperature-dependent. | Most assays are performed at 25 °C or 37 °C.[15][16][17] Heat treatment can lead to denaturation and loss of lytic activity.[17][18] | Various |

| Inhibitors | Can be inhibited by various compounds. | Indole derivatives, imidazole, and surface-active agents like sodium dodecyl sulfate can inhibit lysozyme activity.[10] | Sigma-Aldrich |

Table 2: Influence of Environmental Factors on Lysozyme Activity.

Substrate Specificity

This compound exhibits a defined substrate specificity, primarily targeting polysaccharides with alternating N-acetylated sugar residues.

Primary Substrates

-

Peptidoglycan : The main substrate in bacterial cell walls. Lysozyme specifically hydrolyzes the β-(1→4) glycosidic bond between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG).[1][19][20] This action is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[2][21] Gram-negative bacteria are less susceptible due to their outer membrane, which shields the peptidoglycan layer.[5][21]

-

Chitin : A linear polymer of β-(1→4) linked N-acetylglucosamine (NAG) residues.[6][7] Lysozyme can hydrolyze chitin, although it is generally less effective than dedicated chitinases.[7] The enzyme can also act on partially deacetylated chitin (chitosan).[6][22]

Factors Influencing Substrate Recognition and Lysis

The efficiency of lysozyme-mediated lysis can be influenced by modifications to the peptidoglycan structure. For example, O-acetylation of NAM or N-deacetylation of NAG can confer resistance to lysozyme.[5] Different lysozymes (e.g., from hen egg white versus bacteriophages) can exhibit varying specificities for peptidoglycan from different bacterial species.[23][24]

Experimental Protocols

The most common method for determining lysozyme activity is the turbidimetric assay. This assay measures the decrease in turbidity of a bacterial suspension as the cell walls are lysed by the enzyme.[4][21]

Turbidimetric Assay for Lysozyme Activity

Principle: This assay is based on the principle that the lysis of bacterial cells by lysozyme leads to a decrease in the turbidity of the bacterial suspension.[4] The rate of decrease in absorbance, measured by a spectrophotometer, is proportional to the enzymatic activity.[21] A common substrate for this assay is a suspension of Micrococcus lysodeikticus (also known as Micrococcus luteus), a Gram-positive bacterium highly susceptible to lysozyme.[4][21]

Materials:

-

This compound sample

-

Micrococcus lysodeikticus lyophilized cells (e.g., ATCC No. 4698)[15]

-

Potassium phosphate buffer (50 mM, pH 6.24 at 25 °C)[15]

-

Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Preparation of Reagents:

-

Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.24 at 25 °C.[15]

-

Substrate Suspension: Prepare a suspension of Micrococcus lysodeikticus cells in the buffer to an initial absorbance (A450) of 0.6-0.7.[15]

-

Enzyme Solution: Immediately before use, dissolve the this compound in cold buffer to a concentration of 200-400 units/mL.[15]

-

-

Assay:

-

Pipette 2.5 mL of the substrate suspension into a cuvette and equilibrate to 25 °C in the spectrophotometer.[15]

-

To initiate the reaction, add 0.1 mL of the enzyme solution to the cuvette and immediately mix by inversion.[15][16]

-

For the blank, add 0.1 mL of buffer instead of the enzyme solution.[15]

-

Record the decrease in absorbance at 450 nm for 5 minutes, taking readings at regular intervals (e.g., every 15 or 30 seconds).[15][16]

-

-

Calculation of Activity:

-

Determine the maximum linear rate of decrease in absorbance per minute (ΔA450/min).

-

One unit of lysozyme activity is defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute under the specified conditions.[10][15]

-

The activity in units/mL of the enzyme solution can be calculated using the following formula:

where 0.1 is the volume of the enzyme solution in mL.

-

Visualizations

Enzymatic Mechanism of Lysozyme

The following diagram illustrates the catalytic mechanism of lysozyme on a peptidoglycan substrate.

Caption: Catalytic mechanism of lysozyme on a peptidoglycan substrate.

Experimental Workflow for Turbidimetric Assay

The diagram below outlines the general workflow for measuring lysozyme activity using the turbidimetric assay.

Caption: Workflow for the turbidimetric lysozyme activity assay.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lysozymes: characteristics, mechanism of action and technological applications on the control of pathogenic microorganisms [scielo.org.mx]

- 4. seasonbiology.com [seasonbiology.com]

- 5. Lysozyme and Its Application as Antibacterial Agent in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysozyme degradation of partially deacetylated chitin, its films and hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysozyme - Wikipedia [en.wikipedia.org]

- 8. Optimizing Chitin Depolymerization by Lysozyme to Long-Chain Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. journals.asm.org [journals.asm.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. The dependence of lysozyme activity on pH and ionic strength. | Semantic Scholar [semanticscholar.org]

- 14. The dependence of lysozyme activity on pH and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 溶菌酶的酶学测定(EC 3.2.1.17) [sigmaaldrich.com]

- 16. wcmo.edu [wcmo.edu]

- 17. mdpi.com [mdpi.com]

- 18. Antibacterial activity of hen egg white lysozyme modified by heat and enzymatic treatments against oenological lactic acid bacteria and acetic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lysozyme Mechanism of Action and Its Broad-Spectrum Applications - Creative Enzymes [creative-enzymes.com]

- 20. Hen Egg White Lysozyme: Overview of Function and Structure [biosci.mcdb.ucsb.edu]

- 21. goldbio.com [goldbio.com]

- 22. The Action of Lysozyme on Partially Deacetylated Chitin | Scilit [scilit.com]

- 23. Cell wall substrate specificity of six different lysozymes and lysozyme inhibitory activity of bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unveiling the Shield: A Technical Guide to the Antiviral Activity of Lysozyme Chloride Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme chloride, a naturally occurring enzyme renowned for its antibacterial properties, is increasingly being investigated for its potent antiviral activity, particularly against enveloped viruses. This technical guide provides an in-depth analysis of the current understanding of this compound's efficacy in neutralizing these pathogens. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms, this document serves as a comprehensive resource for professionals engaged in antiviral research and development. The antiviral action of lysozyme is often independent of its well-known muramidase activity and can be significantly enhanced through modifications such as heat denaturation.[1][2] Its cationic nature facilitates interactions with viral components, leading to the disruption of the viral life cycle.

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound has been quantified against a range of enveloped viruses. The following tables summarize the key findings from various studies, offering a comparative overview of its potency.

Table 1: Inhibition of Viral Replication by this compound

| Virus | Lysozyme Type | Concentration | Inhibition of Viral Replication (%) | Cell Line | Reference |

| SARS-CoV-2 | Heat-treated Lysozyme HCl | 0.50 mg/mL | 27% | Vero | [3] |

| SARS-CoV-2 | Heat-treated Lysozyme HCl | 0.75 mg/mL | 48% | Vero | [3] |

| SARS-CoV-2 | Heat-treated Lysozyme HCl | 1.00 mg/mL | 86% | Vero | [3] |

| Bovine Viral Diarrhea Virus (BVDV) | Chicken Egg Lysozyme | 0.312 - 40 mg/mL | Dependent on incubation period | - | [1] |

Table 2: IC₅₀ Values of this compound Against Enveloped Viruses

| Virus | Lysozyme Type | IC₅₀ | Cell Line | Reference |

| Herpes Simplex Virus (HSV) | Modified Lysozyme | 6 mg/mL | - | [1][4] |

| Avian Influenza (H5N1, H5N6, H7N1) | Heat-denatured Lysozyme | ng/mL range | - | [1] |

| SARS-CoV | Heat-denatured Lysozyme | ng/mL range | - | [5] |

| SARS-CoV-2 | Heat-denatured Lysozyme | ng/mL range | - | [5] |

| Bovine Viral Diarrhea Virus (BVDV) | Lysozyme | 0.516 mg/mL | - | [6] |

Table 3: Log Reduction of Viral Titer by Heat-Denatured Lysozyme

| Virus | Log Reduction | Treatment Conditions | Reference |

| Foot-and-Mouth Disease Virus (FMDV) O/Taiwan/1997 | 2.7 logs | Heat-denatured lysozyme | [1] |

| Hepatitis A Virus (HAV) | 2.6 logs | 1% solution for 60 min | [1] |

| Murine Norovirus (MNV-1) | 4.5 logs | Heat-treated at 100°C for 40 min | [7] |

| Hepatitis A Virus (HAV) on berries | >3.1 logs | 1% solution for 1 min | [8] |

| Murine Norovirus (MNV-1) on berries | >3.1 logs | 1% solution for 1 min | [8] |

Core Mechanisms of Antiviral Action

The antiviral activity of this compound against enveloped viruses is multifaceted and primarily non-enzymatic. The key mechanisms include:

-

Direct Interaction with the Viral Envelope: The cationic nature of lysozyme allows it to bind to negatively charged components of the viral envelope, leading to its disruption and deactivation.[1]

-

Inhibition of Viral Entry: Lysozyme can interact with viral glycoproteins, which are crucial for attachment and fusion with host cells, thereby blocking viral entry.[1] A nonapeptide derived from human lysozyme has been shown to interact with the HIV envelope glycoprotein gp41.[4]

-

Interference with Viral Replication: Lysozyme has been observed to interact with viral nucleic acids, potentially inhibiting transcription and replication processes.[1][9]

The following diagram illustrates the proposed mechanisms of action.

Caption: Proposed antiviral mechanisms of this compound against enveloped viruses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC₅₀).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

This compound solutions at various concentrations.

-

Cell culture medium (e.g., DMEM).

-

Overlay medium (e.g., containing 0.4% agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.8% crystal violet in 50% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Virus Preparation: Prepare serial dilutions of the virus stock.

-

Treatment: Mix the virus suspension with equal volumes of different concentrations of this compound or a control medium. Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-lysozyme mixtures (0.2 mL/well). Allow for viral adsorption for 90 minutes at 37°C.

-

Overlay: Aspirate the inoculum and add 1.5 mL of overlay medium containing the corresponding concentration of this compound to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (e.g., 7 days for CMV).

-

Fixation and Staining: Fix the cell monolayers with the fixative solution and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each lysozyme concentration compared to the virus control. Determine the IC₅₀ value by regression analysis.

TCID₅₀ (50% Tissue Culture Infective Dose) Assay

This assay is used to quantify viral titers by determining the dilution of the virus that infects 50% of the cell cultures.

Objective: To measure the reduction in viral infectivity after treatment with this compound.

Materials:

-